molecular formula C9H7ClN2 B3285982 4-Chloro-8-methylcinnoline CAS No. 817209-42-0

4-Chloro-8-methylcinnoline

Cat. No. B3285982
CAS RN: 817209-42-0
M. Wt: 178.62 g/mol
InChI Key: SCAKAABZAJCYJB-UHFFFAOYSA-N
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Description

4-Chloro-8-methylcinnoline, also known as 4-Chloro-8-methylquinoline, is a chemical compound with the empirical formula C10H8ClN . It has a molecular weight of 177.63 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

Unfortunately, there is limited information available on the synthesis of 4-Chloro-8-methylcinnoline .


Molecular Structure Analysis

The InChI key for 4-Chloro-8-methylcinnoline is PGDPMZFATHZAIQ-UHFFFAOYSA-N . The molecular structure can be represented by the SMILES string: CC1=CC=CC2=C (C=CN=C12)Cl .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 4-Chloro-8-methylcinnoline .

Scientific Research Applications

Chemical Reactions and Methylation
4-Chloro-8-methylcinnoline is involved in various chemical reactions. For instance, the methylation of substituted cinnolines like 4-hydroxy-8-methylcinnoline results in products formed by alkylation at specific nitrogen atoms. Such methylations and the resulting structures have been extensively studied, providing insights into the reactivity and properties of these compounds (Ames, Chapman, & Waite, 1966).

Photochemical Reactions
In photochemical studies, derivatives like 4-methylcinnoline react with ethers to produce a range of photoproducts, illustrating the potential of cinnolines in photochemistry and material science applications (Chen et al., 1968).

Protonation Studies
Research on cinnolines, including 4-methylcinnoline, has also delved into the site of protonation, which is crucial for understanding the compound’s behavior in various chemical environments. These studies contribute to the broader knowledge of heterocyclic chemistry (Ames et al., 1967).

N-Oxides and Antitumor Potential
The synthesis of cinnoline N-oxides, including derivatives like 4-methylcinnoline 1-oxide, has implications for exploring antitumor properties and understanding their molecular structures (Ogata, Kanō, & Tori, 1963).

Potential Antitumor Agents
Cinnolines, such as 6-fluoro-4-methylcinnoline, have been synthesized as potential antitumor agents. The creation of various substituted cinnolines demonstrates the interest in these compounds for pharmaceutical applications (Castle, Adachi, & Guither, 1965).

Optical Properties in Material Science
Research has also been conducted on the optical properties of compounds derived from cinnolines. For instance, studies involving aluminum and zinc complexes with cinnoline derivatives show significant findings in the field of material science and photoluminescence (Barberis & Mikroyannidis, 2006).

Synthesis of Functionalized Chromenes and Quinolines
The use of derivatives like methyl 4-chloro-2-butynoate in reactions with cinnolines leads to the synthesis of functionalized chromenes and quinolines, expanding the scope of synthetic chemistry (Bello et al., 2010).

Mercaptocinnolines Synthesis
The conversion of hydroxy-compounds to mercaptocinnolines, including derivatives from 4-Chloro-8-methylcinnoline, highlights its significance in producing compounds with potential pharmacological interest (Barber & Lunt, 1968).

Mechanism of Action

The mechanism of action of 4-Chloro-8-methylcinnoline is not well-documented .

Safety and Hazards

4-Chloro-8-methylcinnoline is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . Use of personal protective equipment and adequate ventilation is advised .

Future Directions

There is limited information available on the future directions of research or applications for 4-Chloro-8-methylcinnoline .

properties

IUPAC Name

4-chloro-8-methylcinnoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c1-6-3-2-4-7-8(10)5-11-12-9(6)7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCAKAABZAJCYJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-8-methylcinnoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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